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Compound of Interest

Compound Name: 3-Octyl acetate

Cat. No.: B1582175 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-octyl
acetate (CAS RN: 4864-61-3), a secondary acetate ester. The document details nuclear

magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, along with the

experimental protocols for their acquisition. This information is crucial for the identification,

characterization, and quality control of 3-octyl acetate in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds. The following tables summarize the ¹H and ¹³C NMR spectral data for 3-
octyl acetate.

Table 1: ¹H NMR Spectral Data for 3-Octyl Acetate
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.85 m 1H CH-O

2.04 s 3H CH₃-C=O

~1.50 m 2H -CH-CH₂-

~1.27 m 8H -(CH₂)₄-

~0.88 t 6H
CH₃-CH₂- & CH₃-

(CH₂)₄-

Note: Data is based on typical values for similar secondary acetates and may vary slightly

based on experimental conditions.

Table 2: ¹³C NMR Spectral Data for 3-Octyl Acetate

Chemical Shift (δ) ppm Assignment

~171.0 C=O

~73.0 CH-O

~36.0 -CH-CH₂-

~31.8 -(CH₂)ₓ-

~29.2 -(CH₂)ₓ-

~25.4 -(CH₂)ₓ-

~22.6 -(CH₂)ₓ-

~21.2 CH₃-C=O

~14.0 CH₃-CH₂-

~9.8 CH₃-(CH₂)₄-

Note: Data is based on typical values for similar secondary acetates and may vary slightly

based on experimental conditions.
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Experimental Protocol: NMR Spectroscopy
Sample Preparation: A sample of 3-octyl acetate (approximately 10-20 mg) is dissolved in a

deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) is added as an internal standard (δ 0.00).

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR

spectrometer.

¹H NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Acquisition Time: 3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-32.

¹³C NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled single-pulse sequence.

Spectral Width: -10 to 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or higher to achieve an adequate signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate

software. This involves Fourier transformation, phase correction, baseline correction, and

referencing to the internal standard.

Mass Spectrometry (MS)
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Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound and to elucidate its structure by analyzing its fragmentation pattern.

Table 3: Key Mass Spectrometry Data (Electron Ionization - EI) for 3-Octyl Acetate[1]

m/z Relative Intensity (%) Putative Fragment

43 99.99 [CH₃CO]⁺

101 13.60 [M - C₅H₁₁]⁺

41 11.21 [C₃H₅]⁺

55 8.64 [C₄H₇]⁺

29 8.61 [C₂H₅]⁺

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 3-octyl acetate is prepared in a volatile organic

solvent such as hexane or dichloromethane.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source is used. An instrument such as a HITACHI M-80B may be utilized.[1]

GC Conditions:

Injector Temperature: 250 °C.

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10

°C/min to 250 °C and hold for 5 minutes.

MS Conditions:
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Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.[1]

Mass Range: m/z 40-400.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (if

present) and the major fragment ions. The fragmentation pattern is then interpreted to confirm

the structure of 3-octyl acetate.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on

the absorption of infrared radiation.

Table 4: Infrared (IR) Spectral Data for 3-Octyl Acetate

Wavenumber (cm⁻¹) Intensity Assignment

2960-2850 Strong C-H stretching (alkane)

1735 Strong C=O stretching (ester)

1240 Strong C-O stretching (ester)

1465, 1375 Medium C-H bending (alkane)

Experimental Protocol: Attenuated Total Reflectance-
Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Sample Preparation: As 3-octyl acetate is a liquid, a small drop is placed directly onto the ATR

crystal.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR

accessory (e.g., a diamond crystal).
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Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to

sample analysis.

Data Analysis: The sample spectrum is ratioed against the background spectrum to produce

the final absorbance or transmittance spectrum. The characteristic absorption bands are then

identified and assigned to their corresponding functional groups.

Workflow for Spectral Data Acquisition and Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of

3-octyl acetate.
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Caption: Workflow for the spectral analysis of 3-octyl acetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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